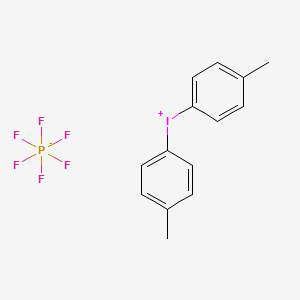

Bis(4-methylphenyl)iodonium hexafluorophosphate

Description

Properties

IUPAC Name |

bis(4-methylphenyl)iodanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14I.F6P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-7(2,3,4,5)6/h3-10H,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLVGWWCRPPKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F6IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976005 | |

| Record name | Bis(4-methylphenyl)iodanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60565-88-0 | |

| Record name | 4,4′-Dimethyldiphenyliodonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60565-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methylphenyl)iodanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-tolyl)iodonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Bis(4-methylphenyl)iodonium Hexafluorophosphate: A Technical Guide

Introduction

Bis(4-methylphenyl)iodonium hexafluorophosphate is a diaryliodonium salt that serves as a versatile reagent in organic synthesis, most notably as a photoinitiator in polymerization processes and as an arylating agent.[1] Diaryliodonium salts are hypervalent iodine compounds characterized by two aryl groups attached to an iodine atom, rendering them effective electrophilic arylating agents.[2][3][4] This technical guide provides an in-depth overview of the synthesis of bis(4-methylphenyl)iodonium hexafluorophosphate, designed for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis workflow.

Chemical Properties

| Property | Value |

| CAS Number | 60565-88-0[5][6][7] |

| Molecular Formula | C14H14F6IP[5] |

| Molecular Weight | 454.13 g/mol [5][6] |

| Appearance | Solid[8] |

| Synonyms | Bis(p-tolyl)iodonium hexafluorophosphate[6][8] |

Synthesis Pathway

The synthesis of bis(4-methylphenyl)iodonium hexafluorophosphate can be achieved through a two-step process. The first step involves the formation of an intermediate, bis(4-methylphenyl)iodonium p-toluenesulfonate, from toluene, iodine, and p-toluenesulfonic acid using hydrogen peroxide as an oxidant. The second step is a salt metathesis reaction where the p-toluenesulfonate intermediate is treated with a saturated solution of potassium hexafluorophosphate to yield the final product.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Easy Synthesis of Diaryliodonium Salts - ChemistryViews [chemistryviews.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]

- 5. Bis(4-methylphenyl)iodonium hexafluorophosphate synthesis - chemicalbook [chemicalbook.com]

- 6. chemodex.com [chemodex.com]

- 7. Bis(4-methylphenyl)iodonium hexafluorophosphate [jknbiochem.net]

- 8. Bis(4-methylphenyl)iodonium hexafluorophosphate 98 60565-88-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of Bis(4-methylphenyl)iodonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Bis(4-methylphenyl)iodonium hexafluorophosphate, a widely utilized photoinitiator. The guide details its photochemical properties, role in cationic polymerization, and potential interactions with biological systems, including cytotoxicity and induction of cell signaling pathways. Methodologies for key experiments are provided, alongside visual representations of critical pathways and workflows to support researchers in their understanding and application of this compound.

Core Mechanism of Action: Photoinitiation

Bis(4-methylphenyl)iodonium hexafluorophosphate primarily functions as a photoinitiator, a compound that, upon absorption of light, generates reactive species capable of initiating a chemical reaction, most notably cationic polymerization. Its mechanism can be categorized into direct and photosensitized photolysis.

1.1. Direct Photolysis

Upon absorption of ultraviolet (UV) radiation, Bis(4-methylphenyl)iodonium hexafluorophosphate undergoes homolytic or heterolytic cleavage of the carbon-iodine bond. This process generates a variety of reactive species, including radical cations, aryl radicals, and Brønsted acids, which are strong proton donors. These acids are the primary initiators of cationic polymerization.

1.2. Photosensitized Photolysis

In the presence of a photosensitizer, the range of light wavelengths that can initiate a reaction is extended. The photosensitizer absorbs light at a wavelength where the iodonium salt does not absorb efficiently. The excited photosensitizer then transfers its energy to the iodonium salt, leading to its decomposition and the generation of the initiating species.

Quantitative Data

Specific quantitative data for Bis(4-methylphenyl)iodonium hexafluorophosphate is not extensively available in the public domain. The following table summarizes the available information and provides context with data from closely related compounds.

| Parameter | Value | Compound | Notes |

| UV Absorption Maximum (λmax) | 267 nm[1] | Bis(4-methylphenyl)iodonium hexafluorophosphate | In acetonitrile, the maximum absorption is around 240 nm, with significant absorption in the 200-360 nm range[2]. |

| Molar Extinction Coefficient (ε) | Not Available | Bis(4-methylphenyl)iodonium hexafluorophosphate | - |

| Quantum Yield (Φ) | Not Available | Bis(4-methylphenyl)iodonium hexafluorophosphate | For the related Di(tert-butylphenyl)iodonium salt, a quantum yield of 0.48 has been reported. |

| Electron Transfer Rate Constant (kET) | (5 ± 1) × 10⁹ M⁻¹ s⁻¹[3] | Bis(4-methylphenyl)iodonium hexafluorophosphate | Bimolecular rate coefficient for the reaction of photoexcited N-ethylcarbazole with the iodonium salt in dichloromethane. |

Experimental Protocols

3.1. Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

This protocol describes the detection of radical species generated upon photolysis of Bis(4-methylphenyl)iodonium hexafluorophosphate using a spin trapping agent.

Materials:

-

Bis(4-methylphenyl)iodonium hexafluorophosphate

-

Spin trapping agent (e.g., Phenyl N-tert-butylnitrone, PBN)

-

An appropriate solvent (e.g., acetonitrile)

-

ESR spectrometer

-

UV light source

Procedure:

-

Prepare a solution of Bis(4-methylphenyl)iodonium hexafluorophosphate (e.g., 10 mM) and PBN (e.g., 50 mM) in the chosen solvent.

-

Transfer the solution to a quartz ESR tube.

-

Place the ESR tube in the cavity of the ESR spectrometer.

-

Record a baseline ESR spectrum before UV irradiation.

-

Irradiate the sample with a UV light source for a defined period.

-

Record the ESR spectrum during and after irradiation to detect the spin-trapped radical adducts.

-

Analyze the hyperfine coupling constants and g-values to identify the trapped radical species.

3.2. MTT Assay for Cytotoxicity Assessment

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of Bis(4-methylphenyl)iodonium hexafluorophosphate on a cell line of interest.

Materials:

-

Bis(4-methylphenyl)iodonium hexafluorophosphate

-

Cell line of interest (e.g., HeLa, HepG2)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Bis(4-methylphenyl)iodonium hexafluorophosphate in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Biological Interactions and Signaling Pathways

While the primary application of Bis(4-methylphenyl)iodonium hexafluorophosphate is in materials science, its reactive nature suggests potential interactions with biological systems. Studies on related diaryliodonium salts indicate that they can induce cytotoxicity, which may be linked to the generation of reactive oxygen species (ROS) and subsequent activation of cell death pathways.

4.1. Oxidative Stress and the Nrf2 Signaling Pathway

The generation of radical species during the photolysis of iodonium salts can lead to oxidative stress within cells. A key cellular defense mechanism against oxidative stress is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.

References

Bis(4-methylphenyl)iodonium hexafluorophosphate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methylphenyl)iodonium hexafluorophosphate is a diaryliodonium salt that serves as a highly efficient photoinitiator for cationic polymerization. Upon exposure to ultraviolet (UV) radiation, it generates a strong Brønsted acid, which initiates the polymerization of a wide variety of monomers, particularly epoxides and vinyl ethers. Its high reactivity, thermal stability, and solubility in common organic solvents make it a valuable tool in applications ranging from UV-curable coatings and inks to advanced materials synthesis and microelectronics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Chemical Properties

Bis(4-methylphenyl)iodonium hexafluorophosphate is a white to off-white crystalline powder.[1][2] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₄F₆IP | [1][2] |

| Molecular Weight | 454.13 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 175-180 °C | [3] |

| CAS Number | 60565-88-0 | [1][2] |

| UV Absorption Maximum (λmax) | 267 nm | [4][5] |

Solubility

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [6] |

| Ethanol | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| Acetone | Soluble | [6] |

| Methanol | Soluble | [6] |

| Dichloromethane | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Water | Insoluble | [6] |

Spectroscopic Data

Detailed spectroscopic data such as ¹H, ¹³C, and ¹⁹F NMR, as well as a full IR spectrum with peak assignments, are not consistently available in the public domain. However, the UV absorption maximum is reported to be at 267 nm.[4][5]

Experimental Protocols

Synthesis of Bis(4-methylphenyl)iodonium Hexafluorophosphate

A common synthetic route involves the reaction of toluene with iodine in the presence of an oxidizing agent and a sulfonic acid, followed by an anion exchange with a hexafluorophosphate salt.

Step 1: Synthesis of Bis(4-methylphenyl)iodonium p-toluenesulfonate

-

In a suitable reaction vessel, combine toluene (11.1 g), elemental iodine (5.1 g), p-toluenesulfonic acid (10.3 g), and dichloroethane (50 mL).

-

Under constant stirring, slowly add 50% hydrogen peroxide (10.3 g) dropwise to the mixture.

-

Heat the reaction mixture to 60°C and maintain this temperature for 48 hours.

-

After the reaction is complete, cool the mixture and filter to remove any solid byproducts.

-

Wash the filtrate with water and then remove the solvent under reduced pressure to obtain bis(4-methylphenyl)iodonium p-toluenesulfonate.

Step 2: Anion Exchange to form Bis(4-methylphenyl)iodonium Hexafluorophosphate

-

Dissolve the intermediate from Step 1 in ethanol (10 mL).

-

Separately, prepare a saturated solution of potassium hexafluorophosphate by dissolving 14.7 g of potassium hexafluorophosphate in 200 mL of water.

-

While stirring, add the saturated potassium hexafluorophosphate solution dropwise to the ethanolic solution of the intermediate.

-

Continue stirring at room temperature for 2 hours, during which a solid precipitate will form.

-

Collect the solid product by suction filtration and dry to yield bis(4-methylphenyl)iodonium hexafluorophosphate.

Cationic Photopolymerization of an Epoxy Resin

This protocol provides a general procedure for the UV-induced polymerization of a cycloaliphatic epoxy resin using bis(4-methylphenyl)iodonium hexafluorophosphate as the photoinitiator.

Materials:

-

Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)

-

Bis(4-methylphenyl)iodonium hexafluorophosphate (Photoinitiator)

-

UV curing system (e.g., medium-pressure mercury lamp)

Procedure:

-

Prepare a formulation by dissolving bis(4-methylphenyl)iodonium hexafluorophosphate in the epoxy resin at a concentration of 1-5 wt%. Ensure complete dissolution, which may be aided by gentle heating and stirring.

-

Apply a thin film of the formulation onto a suitable substrate.

-

Expose the coated substrate to UV radiation from a medium-pressure mercury lamp. The curing time will depend on the lamp intensity, film thickness, and the specific resin used, but is typically on the order of seconds to a few minutes.

-

Monitor the curing process by assessing the tackiness of the film or by analytical methods such as Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the epoxy group absorption band.

Signaling Pathways and Mechanisms

The primary function of bis(4-methylphenyl)iodonium hexafluorophosphate in photopolymerization is as a photoacid generator. Upon absorption of UV light, the iodonium salt undergoes photolysis, leading to the formation of a strong Brønsted acid (HPF₆). This acid then protonates the monomer (e.g., an epoxide), initiating cationic polymerization. The polymerization proceeds via a chain-growth mechanism, resulting in the formation of a cross-linked polymer network.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. guarson.com [guarson.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Bis(4-methylphenyl)iodonium Hexafluorophosphate | 60565-88-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Iodonium, (4-methylphenyl)(4-(2-methylpropyl)phenyl)-, hexafluorophosphate(1-) (1:1) | C17H20F6IP | CID 22019765 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Bis(4-methylphenyl)iodonium hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Bis(4-methylphenyl)iodonium hexafluorophosphate, a widely used photoinitiator in polymerization and a reagent in organic synthesis. Understanding the thermal properties of this compound is critical for ensuring its safe handling, storage, and effective use in various applications.

Introduction

Bis(4-methylphenyl)iodonium hexafluorophosphate, also known as di-p-tolyliodonium hexafluorophosphate, is a diaryliodonium salt that serves as a highly efficient photo-cationic polymerization initiator.[1] Upon exposure to ultraviolet (UV) radiation, it generates a strong Brønsted acid, which initiates the polymerization of monomers such as epoxides and vinyl ethers. Its applications extend to UV-curable coatings, inks, adhesives, and the synthesis of advanced composite materials. Given that thermal decomposition can affect its reactivity and shelf-life, a thorough understanding of its thermal stability is paramount.

Physicochemical and Thermal Properties

Table 1: Physicochemical and Thermal Data for Bis(4-methylphenyl)iodonium hexafluorophosphate

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₄F₆IP | Sigma-Aldrich |

| Molecular Weight | 454.13 g/mol | Sigma-Aldrich |

| Appearance | White to off-white powder | Sigma-Aldrich |

| Melting Point | 175 - 180 °C | [1] |

| Purity | 98% | [1] |

Thermal Decomposition Pathway

While a detailed, experimentally verified thermal decomposition pathway for Bis(4-methylphenyl)iodonium hexafluorophosphate is not explicitly detailed in the available literature, the decomposition of diaryliodonium salts, in general, can proceed through several mechanisms. These can include homolytic or heterolytic cleavage of the carbon-iodine bond. The final decomposition products will depend on the specific conditions, such as temperature and the presence of other chemical species.

Below is a logical diagram illustrating a generalized thermal analysis workflow to determine such decomposition characteristics.

References

An In-depth Technical Guide on the Photosensitivity and UV Absorption of Bis(4-methylphenyl)iodonium hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methylphenyl)iodonium hexafluorophosphate, also known as bis(p-tolyl)iodonium hexafluorophosphate, is a diaryliodonium salt that functions as a highly efficient photoinitiator for cationic polymerization. Upon exposure to ultraviolet (UV) radiation, it undergoes irreversible photolysis to generate species that initiate polymerization, making it a critical component in UV-curable coatings, inks, adhesives, and 3D printing resins. This guide provides a comprehensive overview of its photosensitivity and UV absorption characteristics, crucial for optimizing its use in various photochemical applications.

Physicochemical Properties

A summary of the key physicochemical properties of Bis(4-methylphenyl)iodonium hexafluorophosphate is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₄F₆IP | [1] |

| Molecular Weight | 454.13 g/mol | [1] |

| Appearance | White to light yellow powder/crystals | |

| CAS Number | 60565-88-0 | [1] |

UV Absorption Characteristics

Bis(4-methylphenyl)iodonium hexafluorophosphate exhibits strong absorption in the UV region of the electromagnetic spectrum. This absorption is essential for its function as a photoinitiator, as it is the first step in the photo-induced decomposition process.

| Parameter | Value | Notes |

| λmax (Maximum Absorption Wavelength) | ~267 nm | This is the wavelength at which the compound shows its strongest absorption. |

| Molar Absorptivity (ε) | Data not available in the searched literature. | Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. |

Photosensitivity and Photodecomposition

The photosensitivity of a photoinitiator is a measure of its efficiency in converting light energy into chemical energy to initiate a chemical reaction. For Bis(4-methylphenyl)iodonium hexafluorophosphate, this involves the cleavage of a carbon-iodine bond upon UV irradiation.

| Parameter | Value | Notes |

| Quantum Yield of Decomposition (Φ) | Data not available in the searched literature. | The quantum yield represents the number of molecules undergoing a specific event (in this case, decomposition) for each photon absorbed. |

Photodecomposition Pathway

The photodecomposition of diaryliodonium salts like Bis(4-methylphenyl)iodonium hexafluorophosphate is known to proceed via both homolytic and heterolytic cleavage of the carbon-iodine bond. The primary products are a Brønsted acid (HPF₆), which is the active species for initiating cationic polymerization, along with various aromatic byproducts.

Caption: Photodecomposition pathway of Bis(4-methylphenyl)iodonium hexafluorophosphate.

Experimental Protocols

The following sections detail generalized experimental protocols for characterizing the UV absorption and photosensitivity of diaryliodonium salts. These protocols can be adapted for the specific analysis of Bis(4-methylphenyl)iodonium hexafluorophosphate.

Determination of UV-Vis Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity.

Caption: Workflow for determining molar absorptivity.

Methodology:

-

Solution Preparation: Accurately weigh a sample of Bis(4-methylphenyl)iodonium hexafluorophosphate and dissolve it in a UV-transparent solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up. Perform a baseline correction using the pure solvent in a quartz cuvette.

-

Absorbance Measurement: Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax), which is approximately 267 nm for this compound.

-

Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the resulting line will be equal to the molar absorptivity multiplied by the path length (typically 1 cm).

Determination of Photodecomposition Quantum Yield

This protocol describes a general method for determining the quantum yield of photodecomposition.

Methodology:

-

Actinometry: Determine the light intensity of the UV source at the irradiation wavelength using a chemical actinometer (e.g., ferrioxalate actinometry). This provides a measure of the photon flux.

-

Sample Preparation: Prepare a solution of Bis(4-methylphenyl)iodonium hexafluorophosphate of known concentration in a suitable solvent.

-

Photolysis: Irradiate a known volume of the sample solution with monochromatic UV light (at or near the λmax) for a specific period. The extent of decomposition should be kept low (typically <10%) to avoid complications from secondary photoproducts.

-

Analysis of Decomposition: Quantify the amount of decomposed photoinitiator. This can be achieved by various analytical techniques, such as UV-Vis spectrophotometry (by monitoring the decrease in absorbance at λmax) or high-performance liquid chromatography (HPLC).

-

Quantum Yield Calculation: The quantum yield (Φ) is calculated using the following formula:

Φ = (moles of compound decomposed) / (moles of photons absorbed)

Conclusion

References

An In-depth Technical Guide on Bis(4-methylphenyl)iodonium Hexafluorophosphate: NMR and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and other spectral data for bis(4-methylphenyl)iodonium hexafluorophosphate. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize this compound in their work.

Chemical Structure and Properties

Bis(4-methylphenyl)iodonium hexafluorophosphate, also known as bis(p-tolyl)iodonium hexafluorophosphate, is a diaryliodonium salt. These salts are widely used in organic synthesis as efficient photoinitiators for cationic polymerization and as arylating agents. The structure consists of a diaryliodonium cation and a hexafluorophosphate anion.

Chemical Structure:

Caption: Chemical structure of the title compound.

General Properties:

| Property | Value |

| CAS Number | 60565-88-0 |

| Molecular Formula | C₁₄H₁₄F₆IP |

| Molecular Weight | 454.13 g/mol |

| Appearance | Off-white to beige powder |

| Melting Point | 169 - 173 °C |

Spectral Data

The following tables summarize the key spectral data for bis(4-methylphenyl)iodonium hexafluorophosphate.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.27 | d | 7.6 | 4H, Aromatic H (ortho to I) |

| 7.95 | d | 8.5 | 4H, Aromatic H (meta to I) |

| 2.40 | s | - | 6H, Methyl H |

Solvent: DMSO-d₆

¹³C NMR Spectral Data

Due to the limited availability of public spectral data, typical chemical shift ranges for similar diaryliodonium salts are provided for reference.

| Chemical Shift (δ) ppm | Assignment |

| 145 - 150 | Aromatic C (para to I, attached to CH₃) |

| 135 - 140 | Aromatic C (ortho to I) |

| 130 - 135 | Aromatic C (meta to I) |

| 110 - 115 | Aromatic C (ipso, attached to I) |

| 20 - 25 | Methyl C |

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is characteristic of the hexafluorophosphate anion.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -71 | septet | ~ 710 | ⁶F, PF₆⁻ |

Mass Spectrometry Data

The mass spectrum would show the peak for the cationic component of the salt.

| m/z | Assignment |

| 309.01 | [C₁₄H₁₄I]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of diaryliodonium salts, which can be adapted for bis(4-methylphenyl)iodonium hexafluorophosphate.

Synthesis of Bis(4-methylphenyl)iodonium Hexafluorophosphate

A common method for the synthesis of symmetric diaryliodonium salts involves the reaction of an iodoarene with an oxidizing agent in the presence of a suitable acid, followed by anion exchange.

Caption: A generalized workflow for the synthesis.

Detailed Protocol:

-

Oxidative Coupling: To a stirred solution of 4-iodotoluene (2 equivalents) and toluene (solvent and reactant) at a low temperature (e.g., 0 °C), an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise.

-

Acid Addition: An acid, for instance, p-toluenesulfonic acid monohydrate, is then added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to go to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and water. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Anion Exchange: The crude intermediate iodonium salt is dissolved in a suitable solvent like methanol or ethanol. To this solution, an aqueous solution of potassium hexafluorophosphate (KPF₆) is added.

-

Precipitation: The desired bis(4-methylphenyl)iodonium hexafluorophosphate precipitates out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water and a cold organic solvent (e.g., diethyl ether), and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

NMR Sample Preparation and Analysis

Workflow for NMR Analysis:

Caption: Standard workflow for NMR analysis.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are commonly used solvents.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

¹H NMR: Standard parameters for a one-dimensional proton NMR experiment are used.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically performed to obtain singlets for each unique carbon atom.

-

¹⁹F NMR: A one-dimensional fluorine NMR experiment is conducted.

Mass Spectrometry Analysis

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for analyzing this salt, as it is pre-ionized in solution.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Mode: The analysis should be performed in the positive ion mode to detect the bis(4-methylphenyl)iodonium cation.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after liquid chromatographic separation.

This guide provides a foundational understanding of the spectral characteristics of bis(4-methylphenyl)iodonium hexafluorophosphate. For more specific applications, it is recommended to acquire and analyze the spectral data on the specific batch of the compound being used.

In-Depth Technical Guide: Bis(4-methylphenyl)iodonium Hexafluorophosphate (CAS 60565-88-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the properties, synthesis, applications, and hazards associated with Bis(4-methylphenyl)iodonium hexafluorophosphate (CAS 60565-88-0). This compound, a diaryliodonium salt, is a highly efficient photoinitiator for cationic polymerization, finding extensive use in industrial applications such as UV-curable coatings, inks, and adhesives. This document consolidates available data on its chemical and physical characteristics, provides a detailed synthesis protocol, and explores its mechanism of action in photopolymerization. While primarily known for its industrial applications, this guide also addresses the limited available information on its biological activity and toxicological profile, highlighting areas where further research is needed.

Chemical and Physical Properties

Bis(4-methylphenyl)iodonium hexafluorophosphate is a white to off-white or beige crystalline powder.[1] Its chemical structure consists of a diaryliodonium cation and a hexafluorophosphate anion. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 60565-88-0 | [2] |

| Molecular Formula | C₁₄H₁₄F₆IP | [3][4] |

| Molecular Weight | 454.13 g/mol | [3][4] |

| Appearance | White to off-white/beige powder | [1] |

| Melting Point | 169 - 173 °C | [3] |

| Solubility | Soluble in chloroform | |

| UV Absorption Peak | 267 nm | [5] |

| SMILES String | F--INVALID-LINK--(F)(F)(F)F.Cc1ccc([I+]c2ccc(C)cc2)cc1 | [6] |

| InChI Key | LHLVGWWCRPPKBC-UHFFFAOYSA-N | [6] |

Synthesis

A common synthetic route to Bis(4-methylphenyl)iodonium hexafluorophosphate involves a two-step process.[4]

Experimental Protocol: Synthesis of Bis(4-methylphenyl)iodonium hexafluorophosphate

Step 1: Synthesis of Bis(4-methylphenyl)iodonium p-toluenesulfonate

-

To a 250 mL round-bottomed flask, add toluene (11.1 g), elemental iodine (5.1 g), p-toluenesulfonic acid (10.3 g), and dichloroethane (50 mL).

-

Under stirring, slowly add 50% hydrogen peroxide (10.3 g) dropwise.

-

Heat the reaction mixture to 60°C for 48 hours.

-

After the reaction is complete, filter the mixture to remove any solid byproducts.

-

Wash the filtrate with water.

-

Remove the solvent under reduced pressure to obtain the intermediate, bis(4-methylphenyl)iodonium p-toluenesulfonate.

Step 2: Anion Exchange to form Bis(4-methylphenyl)iodonium hexafluorophosphate

-

Dissolve the obtained intermediate in ethanol (10 mL).

-

Prepare a saturated solution of potassium hexafluorophosphate by dissolving 14.7 g of potassium hexafluorophosphate in 200 mL of water.

-

Add the saturated potassium hexafluorophosphate solution dropwise to the ethanol solution of the intermediate under stirring.

-

Continue stirring at room temperature for 2 hours, during which a solid precipitate will form.

-

Collect the solid product by suction filtration. The resulting product is Bis(4-methylphenyl)iodonium hexafluorophosphate.

This protocol has a reported yield of 84%.[4]

Mechanism of Action in Cationic Photopolymerization

Bis(4-methylphenyl)iodonium hexafluorophosphate functions as a photoacid generator (PAG). Upon exposure to UV radiation, it undergoes photolysis to generate a strong Brønsted acid, which then initiates cationic polymerization.[7][8]

The process can be summarized as follows:

-

Photoexcitation: The iodonium salt absorbs a photon of UV light, leading to an excited state.

-

Photolysis: The excited iodonium salt undergoes irreversible fragmentation through both homolytic and heterolytic cleavage of the carbon-iodine bond.[9] This generates highly reactive species, including aryl radicals and aryliodinium cation-radicals.[10]

-

Acid Generation: These reactive intermediates interact with a proton donor (often the monomer or a solvent) to produce a superacid, typically hexafluorophosphoric acid (HPF₆).[8]

-

Initiation: The generated acid protonates a monomer (e.g., an epoxide or vinyl ether), creating a carbocation.

-

Propagation: The carbocationic center of the initiated monomer then reacts with subsequent monomer units, propagating the polymer chain.

The strength of the generated acid, which is determined by the hexafluorophosphate anion, is crucial for the efficiency of the polymerization process.[9]

Caption: Cationic polymerization initiation by an iodonium salt.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for determining the purity of the compound.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the cation and for structural elucidation.

-

Thin-Layer Chromatography (TLC): TLC is often used for rapid purity assessment.[3]

Hazards and Toxicological Information

The available safety data for Bis(4-methylphenyl)iodonium hexafluorophosphate indicates that it is a hazardous substance.

| Hazard Type | GHS Classification | Precautionary Statements | Reference(s) |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P501 | [6][11] |

| Acute Oral Toxicity | Harmful if swallowed | [12] | |

| Eye Damage/Irritation | Causes serious eye damage | [6] |

Note: Due to the corrosive nature of this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated area or a fume hood.

Cytotoxicity of Related Compounds

While specific toxicological studies on Bis(4-methylphenyl)iodonium hexafluorophosphate are limited, research on other diaryliodonium salts has indicated potential for cytotoxicity. Studies on various fluoro-functionalized diaryliodonium salts have shown that some of these compounds exhibit significant cytotoxicity against human lymphoma U937 cells in vitro.[1][13][14][15] This suggests that compounds in this class may have biological activity that warrants further investigation. It is important to note that these studies were not conducted on the specific compound that is the subject of this guide.

Applications

The primary application of Bis(4-methylphenyl)iodonium hexafluorophosphate is as a photoinitiator in UV-curing systems.[3] Its high efficiency in generating a strong acid upon UV exposure makes it suitable for a variety of industrial processes, including:

-

UV-Curable Coatings and Inks: It enables rapid curing of coatings and inks on various substrates.[3]

-

Adhesives: It is used in the formulation of UV-curable adhesives.

-

3D Printing: Cationic photopolymerization initiated by iodonium salts is utilized in stereolithography and other 3D printing technologies.[16]

-

Organic Synthesis: It can be used as a reagent for electrophilic phenylation.

Conclusion

Bis(4-methylphenyl)iodonium hexafluorophosphate is a well-established and highly effective photoinitiator for cationic polymerization. Its chemical and physical properties are well-characterized, and its mechanism of action in photopolymerization is understood. The primary hazards associated with this compound are its corrosive nature. While its industrial applications are extensive, there is a notable lack of publicly available data regarding its detailed toxicological profile and potential biological activities beyond general cytotoxicity observed in related compounds. Further research in these areas would provide a more complete understanding of this compound's interactions with biological systems and its environmental fate. Researchers and drug development professionals should handle this compound with appropriate safety precautions and be aware of the gaps in the existing toxicological data.

References

- 1. Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bis(4-methylphenyl)iodonium hexafluorophosphate 98 60565-88-0 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Bis(4-methylphenyl)iodonium hexafluorophosphate synthesis - chemicalbook [chemicalbook.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Bis(4-methylphenyl)iodonium hexafluorophosphate 98 60565-88-0 [sigmaaldrich.com]

- 7. UV Curing Part Five: Cationic Photopolymerization - Polymer Innovation Blog [polymerinnovationblog.com]

- 8. Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator | Tintoll [uvabsorber.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. Iodonium, (4-methylphenyl)(4-(2-methylpropyl)phenyl)-, hexafluorophosphate(1-) (1:1) | C17H20F6IP | CID 22019765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. BJOC - Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells [beilstein-journals.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. Development of the first panchromatic BODIPY-based one-component iodonium salts for initiating the photopolymerization processes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Bis(p-tolyl)iodonium Hexafluorophosphate: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characteristics, synthesis, and key applications of bis(p-tolyl)iodonium hexafluorophosphate. The information is intended to support researchers, scientists, and professionals in the fields of chemical synthesis and drug development in understanding and utilizing this versatile reagent.

Core Characteristics

Bis(p-tolyl)iodonium hexafluorophosphate is a diaryliodonium salt that serves as a highly effective and versatile reagent in organic synthesis. It is particularly recognized for its role as an electrophilic arylating agent and as a photoinitiator in polymerization reactions.

Chemical and Physical Properties

The fundamental properties of bis(p-tolyl)iodonium hexafluorophosphate are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₄F₆IP | [1][2] |

| Molecular Weight | 454.13 g/mol | [1][2] |

| CAS Number | 60565-88-0 | [1][3] |

| Appearance | White to light yellow powder or crystals | [4] |

| Melting Point | 174.0 - 178.0 °C | [4] |

| Synonyms | Di-p-tolyliodonium hexafluorophosphate, 4,4'-Dimethyldiphenyliodonium hexafluorophosphate | [4] |

Solubility and Stability

Qualitative solubility information for related diaryliodonium salts suggests that bis(p-tolyl)iodonium hexafluorophosphate is generally soluble in polar organic solvents. For instance, the related compound bis(4-tert-butylphenyl)iodonium hexafluorophosphate is soluble in chloroform, ethanol, ethyl acetate, acetone, and methanol, but insoluble in water.

The compound is stable under normal laboratory conditions but should be protected from light and moisture to prevent degradation.[4] It is recommended to store the compound in a cool, dark, and dry place.

Synthesis and Reaction Mechanisms

The synthesis of bis(p-tolyl)iodonium hexafluorophosphate can be achieved through a straightforward two-step process. The general mechanism for its primary application, arylation, involves the electrophilic transfer of a tolyl group.

Synthesis of Bis(p-tolyl)iodonium Hexafluorophosphate

A general workflow for the synthesis of bis(p-tolyl)iodonium hexafluorophosphate is depicted below. This process involves the initial formation of a tosylate salt, followed by an anion exchange to yield the final hexafluorophosphate product.

General Mechanism of Arylation

Diaryliodonium salts, including bis(p-tolyl)iodonium hexafluorophosphate, are powerful electrophilic arylating agents. The arylation of a nucleophile (Nu⁻) typically proceeds through a ligand coupling mechanism. The reaction can be influenced by factors such as the solvent, base, and the nature of the nucleophile, and in some cases, can proceed through an aryne intermediate.[5][6]

References

- 1. Bis(4-methylphenyl)iodonium hexafluorophosphate synthesis - chemicalbook [chemicalbook.com]

- 2. Bis(p-tolyl)iodonium hexafluorophosphate | C14H14F6IP | CID 14008198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Iodonium bis(4-methylphenyl) Hexafluorophosphate|60565-88-0--Guarson Chemical Co., Ltd. [guarson.com]

- 4. chemodex.com [chemodex.com]

- 5. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

Handling and storage guidelines for diaryliodonium salts

An In-depth Technical Guide to the Handling and Storage of Diaryliodonium Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the proper handling, storage, and key experimental applications of diaryliodonium salts. These hypervalent iodine(III) reagents are widely utilized as efficient electrophilic arylating agents in organic synthesis due to their high reactivity, stability, and low toxicity compared to many traditional reagents.[1][2] Adherence to proper safety and handling protocols is crucial to ensure experimental success and personnel safety.

Physical and Chemical Properties

Diaryliodonium salts are typically crystalline solids that are generally stable to air and moisture.[2][3] However, their stability can be influenced by factors such as light, heat, and the nature of the counter-anion.[4][5] Many are sensitive to light and should be stored accordingly.[4][6][7] While many are stable at room temperature for extended periods, some may require refrigeration.[4][8][9] Some salts may decompose upon melting, which can limit the temperatures used in subsequent reactions.[10]

Quantitative Data

The physical and chemical properties of two common diaryliodonium salts, Diphenyliodonium triflate and Diphenyleneiodonium chloride, are summarized below for easy comparison.

Table 1: Physical Properties of Common Diaryliodonium Salts

| Property | Diphenyliodonium triflate | Diphenyleneiodonium chloride |

| CAS Number | 66003-76-7[7][11] | 4673-26-1[12] |

| Molecular Formula | C₁₃H₁₀F₃IO₃S[7][11] | C₁₂H₈I·Cl[12] |

| Molecular Weight | 430.18 g/mol [7][13] | 314.6 g/mol [12] |

| Appearance | White to light yellow crystalline powder[7][13][14] | Crystalline solid[12] |

| Melting Point | 180-181 °C[7] | 278 °C or 233-235 °C (sublimes)[6] |

Table 2: Solubility Data for Common Diaryliodonium Salts

| Salt | Solvent | Solubility | Reference |

| Diphenyliodonium triflate | Acetone | Soluble | [13] |

| Chloroform | Soluble | [13] | |

| DMF | Soluble | [13] | |

| DMSO | Soluble | [13] | |

| Diphenyleneiodonium chloride | DMSO | ~500 µg/mL[12] or 6-10 mg/mL (may require heating)[9] | [9][12] |

| Ethanol | ~100 µg/mL[12] or 0.2 mg/mL | [12] | |

| Methanol | ~100 µg/mL[12]; Soluble[6] | [6][12] | |

| Water | 0.2 mg/mL; Soluble[6] | [6] |

Handling and Safety Precautions

Diaryliodonium salts should be considered hazardous until thoroughly characterized.[12] Standard laboratory safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8][15] Gloves must be inspected before use and disposed of properly after handling.[15]

-

Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][15]

-

General Handling : Avoid contact with skin, eyes, and clothing.[12] Do not ingest or inhale the substance.[12][15] Wash hands and face thoroughly after handling.[12][15] Avoid the generation of dust.[15] In case of a spill, evacuate the area, cover drains, and collect the material carefully for proper disposal.[15]

Storage Guidelines

Proper storage is essential to maintain the integrity and reactivity of diaryliodonium salts. Incorrect storage can lead to decomposition.

-

Containers : Store in tightly closed, amber glass or opaque high-density polyethylene (HDPE) bottles to protect from light.[4][15]

-

Atmosphere : If possible, inert the container with a dry, inert gas like argon or nitrogen to prevent contact with moisture and air.[4]

-

Temperature : While many salts are stable at room temperature, refrigeration (-20°C to 4°C) is recommended for long-term storage to ensure stability.[4][8][9]

-

Incompatibilities : Avoid storage in the presence of strong bases or nucleophilic solvents (e.g., DMF, DMSO), which can lead to decomposition.[4]

Table 3: Summary of Storage Recommendations

| Parameter | Recommendation | Rationale |

| Light | Store in a dark place (amber/opaque bottle).[4][13] | Diaryliodonium salts are often light/UV sensitive.[4] |

| Moisture | Store in a tightly sealed container under dry conditions.[15] | Prevents hydrolysis and potential decomposition. |

| Atmosphere | Inert gas (Ar, N₂) atmosphere is recommended.[4] | Minimizes contact with air and moisture.[4] |

| Temperature | Room temperature for short-term; refrigeration for long-term.[4][8][13] | Enhances long-term stability.[4] |

| Location | Store in a well-ventilated, dry place.[15] | General chemical safety practice. |

Disposal Guidelines

Dispose of diaryliodonium salts and any contaminated materials in accordance with local, state, and federal regulations.[15] Treat as hazardous chemical waste. Do not let the product enter drains.[15] Contaminated gloves and other disposable materials should be placed in a designated waste container and disposed of appropriately.[15]

Experimental Protocols

Diaryliodonium salts are versatile reagents. Below are representative protocols for their synthesis and a common application.

Protocol: One-Pot Synthesis of (Mesityl)(phenyl)iodonium Triflate

This protocol is adapted from established procedures for synthesizing unsymmetrical diaryliodonium salts.[8]

Materials:

-

Phenyliodo(III)diacetate (PIDA)

-

Mesitylene

-

Dichloromethane (DCM), anhydrous

-

Trifluoromethanesulfonic acid (TfOH)

-

Diethyl ether (Et₂O)

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Suspend PIDA (1.0 equiv) and mesitylene (1.1 equiv) in anhydrous DCM in a round-bottom flask.

-

Cool the stirring suspension to 0 °C using an ice bath.

-

Add trifluoromethanesulfonic acid (TfOH) (1.1 equiv) dropwise to the mixture.

-

After the addition is complete, continue stirring the mixture at 0 °C for 2 hours.

-

Remove the ice bath and concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether to precipitate the solid product.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in air. The product is a stable solid that can be stored at ambient temperature.[8]

Protocol: Copper-Catalyzed α-Arylation of a Cyclic Ketone

This protocol demonstrates a typical application of diaryliodonium salts in C-C bond formation.[16]

Materials:

-

Cyclic ketone (e.g., cyclohexanone) (1.0 equiv)

-

Diaryliodonium triflate (e.g., diphenyliodonium triflate) (1.2 equiv)

-

Copper(I) cyanide (CuCN) (5 mol%)

-

Base (e.g., K₂CO₃) (2.0 equiv)

-

Solvent (e.g., Toluene)

-

Reaction vessel, magnetic stirrer, heating mantle

Procedure:

-

To a reaction vessel, add the cyclic ketone, diaryliodonium triflate, CuCN, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).

-

Add the solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms in Arylation

Arylation reactions using diaryliodonium salts can proceed through several distinct mechanistic pathways, often competing with each other depending on the substrate, nucleophile, and reaction conditions.[1]

-

Ligand Coupling : This is a common metal-free pathway. A nucleophile (Nu⁻) first displaces the counter-anion on the iodine(III) center. This is followed by reductive elimination, forming the arylated product (Ar-Nu) and a molecule of iodoarene (Ar-I).[3][17]

-

Aryne Formation : In the presence of a strong base, diaryliodonium salts can undergo elimination to form a highly reactive aryne intermediate.[3] This intermediate is then trapped by a nucleophile, which can sometimes lead to a mixture of regioisomeric products.[3]

-

Metal-Catalyzed Pathways : In the presence of transition metals like palladium or copper, the reaction can proceed via oxidative addition of the diaryliodonium salt to the metal center, followed by reductive elimination to form the product.[1]

References

- 1. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. reddit.com [reddit.com]

- 5. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]

- 6. DIPHENYLIODONIUM CHLORIDE | 1483-72-3 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diphenyleneiodonium chloride | NADPH | TRP/TRPV Channel | TargetMol [targetmol.com]

- 10. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 11. Diphenyliodonium trifluoromethanesulfonate | C13H10F3IO3S | CID 2737137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. adipogen.com [adipogen.com]

- 14. CAS 66003-76-7: Diphenyliodonium triflate | CymitQuimica [cymitquimica.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diva-portal.org [diva-portal.org]

Methodological & Application

Application Notes and Protocols for Cationic Polymerization Using Bis(4-methylphenyl)iodonium hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(4-methylphenyl)iodonium hexafluorophosphate as a photoinitiator for cationic polymerization. This document includes the mechanism of action, key applications, detailed experimental protocols for various monomer systems, and quantitative data to guide formulation and process development.

Introduction

Bis(4-methylphenyl)iodonium hexafluorophosphate is a versatile and efficient photoinitiator for cationic polymerization.[1] Upon exposure to ultraviolet (UV) radiation, it generates a strong Brønsted acid, which can initiate the polymerization of a wide range of cationically polymerizable monomers, including epoxides, vinyl ethers, and cyclic ethers.[2][3][4] This property makes it a valuable tool in applications such as UV-curable coatings, adhesives, inks, and the synthesis of advanced polymers and composites.[1] The hexafluorophosphate (PF₆⁻) counterion is weakly nucleophilic, which is crucial for preventing premature termination of the growing polymer chains and enabling efficient polymerization.[2][5]

Mechanism of Action

The cationic polymerization process initiated by Bis(4-methylphenyl)iodonium hexafluorophosphate involves several key steps. The initiation phase is dependent on UV light, while the subsequent propagation is a thermally driven process, often referred to as "dark cure."[4]

-

Photoinitiation: Upon absorption of UV light, the Bis(4-methylphenyl)iodonium cation undergoes photolysis, leading to the formation of a Brønsted acid (HPF₆) and other byproducts. This superacid is the true initiating species for the cationic polymerization.[6][7]

-

Propagation: The generated protonic acid reacts with a monomer molecule (e.g., an epoxide) to form a protonated monomer, which is a carbocation. This carbocation then attacks another monomer molecule in a ring-opening propagation step, extending the polymer chain. This process continues, leading to the formation of a crosslinked polymer network.[4]

-

Chain Transfer and Termination: Chain transfer can occur, where the growing polymer chain transfers a proton to another monomer, initiating a new chain. Termination reactions, although less frequent with a non-nucleophilic counterion like PF₆⁻, can occur through various mechanisms, including reaction with impurities.

Figure 1. Initiation and propagation mechanism of cationic polymerization.

Applications

The ability of Bis(4-methylphenyl)iodonium hexafluorophosphate to efficiently initiate cationic polymerization makes it suitable for a variety of applications:

-

UV-Curable Coatings and Adhesives: Its rapid curing properties are advantageous in industrial processes requiring high throughput.[1]

-

Dental Resins: In combination with other photoinitiators like camphorquinone, it can enhance the polymerization rate and mechanical properties of dental composites.

-

Advanced Materials Synthesis: It is used in the preparation of high-performance polymers and composites with tailored properties.[1]

-

3D Printing (Vat Polymerization): The photo-induced nature of the initiation is well-suited for layer-by-layer fabrication processes.

Experimental Protocols

The following are representative protocols for the cationic polymerization of common monomers. Note that optimal conditions may vary depending on the specific monomer, desired properties, and equipment used.

Protocol 1: Cationic UV-Curing of a Cycloaliphatic Epoxy Resin

This protocol is based on typical conditions for the cationic polymerization of cycloaliphatic epoxides, which are known for their high reactivity.

Materials:

-

Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)

-

Bis(4-methylphenyl)iodonium hexafluorophosphate

-

Solvent (if necessary, e.g., propylene carbonate for dissolving the initiator)

Procedure:

-

Prepare a stock solution of Bis(4-methylphenyl)iodonium hexafluorophosphate (e.g., 50 wt% in propylene carbonate) to ensure homogeneous dispersion in the resin.

-

Add the desired amount of the initiator solution to the cycloaliphatic epoxy resin. Typical concentrations range from 0.5 to 4.0 wt% of the initiator salt relative to the resin.

-

Thoroughly mix the formulation until a homogeneous solution is obtained. This can be done using a magnetic stirrer or a vortex mixer.

-

Apply a thin film of the formulation onto a substrate (e.g., a glass slide or a metal panel) using a bar coater to a thickness of approximately 25 µm.

-

Cure the film by exposing it to a UV light source (e.g., a medium-pressure mercury lamp). The irradiation dose will depend on the lamp intensity and the initiator concentration.

-

Monitor the extent of cure using techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the epoxy group absorption band (around 790 cm⁻¹).

Quantitative Data (Representative):

| Initiator Conc. (wt%) | UV Dose (mJ/cm²) | Epoxy Conversion (%) |

| 0.5 | 200 | ~75 |

| 1.0 | 200 | ~85 |

| 2.0 | 200 | >90 |

| 4.0 | 200 | >95 |

Note: Data is illustrative and based on typical performance of diaryliodonium salts with cycloaliphatic epoxides.

Protocol 2: Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4)

This protocol is adapted from studies on the polymerization of cyclic siloxanes using diaryliodonium salts.[8]

Materials:

-

Octamethylcyclotetrasiloxane (D4)

-

Bis(4-methylphenyl)iodonium hexafluorophosphate

-

Anhydrous solvent (e.g., dichloromethane)

-

Quenching agent (e.g., methanol)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add D4 monomer and the desired amount of Bis(4-methylphenyl)iodonium hexafluorophosphate (e.g., 0.5 mol% relative to the monomer) to a quartz reaction vessel.

-

Dissolve the components in an anhydrous solvent.

-

Irradiate the solution with a UV source (e.g., a Rayonet photoreactor with lamps emitting at ~300 nm) at room temperature.

-

Take aliquots at different time intervals to monitor the polymerization kinetics via techniques like gel permeation chromatography (GPC) to determine molecular weight (Mn, Mw) and polydispersity index (PDI), or by gravimetry after precipitation.

-

Terminate the polymerization by adding a quenching agent like methanol.

-

Purify the resulting polymer by precipitation in a non-solvent (e.g., methanol) and dry under vacuum.

Quantitative Data (Representative for a Diaryliodonium Salt System): [8]

| Initiator (mol%) | Irradiation Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 0.5 | 2 | ~30 | 8,000 | 1.8 |

| 0.5 | 4 | ~50 | 15,000 | 1.9 |

| 0.5 | 6 | ~65 | 22,000 | 2.1 |

| 1.0 | 4 | ~60 | 18,000 | 2.0 |

Note: This data is based on the use of diphenyliodonium hexafluorophosphate and serves as a representative example.[8]

Figure 2. General experimental workflow for cationic photopolymerization.

Safety Precautions

-

Bis(4-methylphenyl)iodonium hexafluorophosphate is a corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

UV radiation is harmful to the eyes and skin. Use appropriate shielding and UV-blocking safety glasses during curing processes.

-

Work in a well-ventilated area or a fume hood, especially when using volatile monomers or solvents.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. sartomer.arkema.com [sartomer.arkema.com]

- 5. Push–pull coumarin-based one-component iodonium photoinitiators for cationic nanocomposite 3D-VAT printing - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00359K [pubs.rsc.org]

- 6. datapdf.com [datapdf.com]

- 7. researchgate.net [researchgate.net]

- 8. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bis(4-methylphenyl)iodonium Hexafluorophosphate as a Photoinitiator for Epoxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methylphenyl)iodonium hexafluorophosphate is a highly efficient cationic photoinitiator used for the polymerization of epoxides and other cationically curable materials.[1][2] Upon exposure to ultraviolet (UV) radiation, it generates a strong Brønsted acid, which initiates the ring-opening polymerization of epoxide monomers, leading to the formation of a cross-linked polymer network.[3][4] This process, known as cationic UV curing, offers several advantages over thermal curing or free-radical photopolymerization, including rapid cure speeds at ambient temperatures, low energy consumption, low shrinkage, and excellent thermal and mechanical properties of the cured product.[3] These attributes make it a valuable tool in various applications, including coatings, adhesives, inks, and the fabrication of micro- and nanoscale structures for drug delivery and biomedical devices.[1]

Physicochemical Properties

A summary of the key physicochemical properties of bis(4-methylphenyl)iodonium hexafluorophosphate is provided in the table below.

| Property | Value | Reference |

| Synonyms | Bis(p-tolyl)iodonium hexafluorophosphate | [1] |

| CAS Number | 60565-88-0 | [1][2] |

| Molecular Formula | C₁₄H₁₄F₆IP | [1][2] |

| Molecular Weight | 454.13 g/mol | [1][2] |

| Appearance | Off-white to beige powder | [1] |

| Melting Point | 169 - 173 °C | [1] |

| Purity | ≥ 98% | [1] |

Mechanism of Photoinitiation

The photoinitiation of epoxide polymerization by bis(4-methylphenyl)iodonium hexafluorophosphate proceeds through a cationic mechanism. The process can be broken down into the following key steps:

-

Photoactivation: Upon absorption of UV light, the bis(4-methylphenyl)iodonium cation undergoes homolytic cleavage of the carbon-iodine bond, generating a radical cation and an aryl radical.

-

Acid Generation: The highly reactive radical cation abstracts a hydrogen atom from a suitable donor in the formulation (e.g., monomer, solvent, or additive) to produce a strong Brønsted acid (HPF₆).

-

Initiation: The generated Brønsted acid protonates the oxygen atom of an epoxy ring, activating it for nucleophilic attack.

-

Propagation: A neutral epoxy monomer attacks the activated (protonated) epoxy ring, leading to ring-opening and the formation of a new cationic species. This process repeats, propagating the polymer chain.

-

Termination/Chain Transfer: The polymerization can be terminated by reaction with nucleophilic impurities or through chain transfer reactions.

Caption: Photoinitiation and polymerization pathway.

Quantitative Data

The following tables summarize representative quantitative data for the photopolymerization of various epoxy resins using diaryliodonium salt photoinitiators, including systems analogous to bis(4-methylphenyl)iodonium hexafluorophosphate.

Table 1: Curing Performance of Cycloaliphatic Epoxy Resin *

| Photoinitiator Concentration (wt%) | Light Intensity (mW/cm²) | Curing Time (s) | Epoxide Conversion (%) | Reference |

| 2 | 50 | 60 | ~85 | [3] |

| 2 | 100 | 30 | >90 | [3] |

| 3 | 50 | 45 | >90 | [3] |

| 3 | 100 | 20 | >95 | [3] |

*Data is for a system using a diaryliodonium salt photoinitiator with a cycloaliphatic epoxy resin, which is expected to have similar performance to bis(4-methylphenyl)iodonium hexafluorophosphate under comparable conditions.

Table 2: Mechanical Properties of Cured Epoxy Resins *

| Epoxy Resin Type | Photoinitiator System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temperature (°C) | Reference |

| Bisphenol A Diglycidyl Ether (DGEBA) | Diaryl-iodonium salt | 60 - 80 | 2.5 - 3.5 | 150 - 180 | [5][6] |

| Cycloaliphatic Epoxy | Diaryl-iodonium salt | 70 - 90 | 3.0 - 4.0 | 180 - 220 | [5][6] |

| Bio-based Epoxy (Epoxidized Soybean Oil) | (4-Methylphenyl) [4-(2-methylpropyl)phenyl] iodonium hexafluorophosphate | 15 - 25 | 0.5 - 1.5 | 40 - 60 | [3] |

*Mechanical and thermal properties are highly dependent on the specific epoxy monomer, formulation, and curing conditions. The data presented are typical ranges observed for similar systems.

Experimental Protocols

General Protocol for UV Curing of an Epoxy Formulation

This protocol describes a general procedure for the preparation and UV curing of an epoxy formulation using bis(4-methylphenyl)iodonium hexafluorophosphate.

Materials:

-

Bis(4-methylphenyl)iodonium hexafluorophosphate

-

Epoxy monomer (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)

-

Optional: Photosensitizer (e.g., isopropylthioxanthone, ITX) for curing with longer wavelength UV light

-

Optional: Reactive diluent to adjust viscosity

-

UV curing system with controlled light intensity

-

Amber glass vials or other opaque containers

-

Magnetic stirrer and stir bars

-

Substrate for curing (e.g., glass slide, silicon wafer)

Procedure:

-

Formulation Preparation:

-

In an amber glass vial, weigh the desired amount of epoxy monomer.

-

Add the desired weight percentage of bis(4-methylphenyl)iodonium hexafluorophosphate (typically 0.5-3 wt%).

-

If using a photosensitizer, add the appropriate amount (typically 0.1-1 wt%).

-

If using a reactive diluent, add it to the mixture.

-

Stir the mixture in the dark using a magnetic stirrer until the photoinitiator is completely dissolved and the formulation is homogeneous. Protect the formulation from ambient light.

-

-

Sample Preparation:

-

Apply a thin film of the formulation onto the desired substrate using a spin coater, doctor blade, or by drop casting to achieve a controlled thickness.

-

-

UV Curing:

-

Place the prepared sample under the UV curing system.

-

Expose the sample to UV radiation of a specific wavelength and intensity for a predetermined time. The optimal curing parameters will depend on the formulation and desired properties.

-

-

Post-Curing (Optional):

-

For some applications, a post-cure (thermal treatment below the glass transition temperature) may be performed to enhance the conversion and mechanical properties.

-

Caption: A typical experimental workflow.

Protocol for Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a powerful technique to study the kinetics of photopolymerization by measuring the heat flow associated with the reaction as a function of time and temperature.[7][8]

Equipment:

-

Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (UV light source).

-

Aluminum DSC pans and lids.

-

Micropipette.

Procedure:

-

Sample Preparation:

-

Accurately weigh an empty aluminum DSC pan and lid.

-

Using a micropipette, place a small, precise amount of the liquid epoxy formulation (typically 2-5 mg) into the pan.

-

Seal the pan hermetically.

-

Prepare an empty, sealed pan as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the initial temperature and allow the system to equilibrate.

-

Configure the UV light source to the desired intensity and wavelength.

-

-

Measurement:

-

Start the DSC experiment.

-

After a short isothermal period to establish a stable baseline, turn on the UV lamp to initiate polymerization.

-

Record the heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).

-

-

Data Analysis:

-

Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

-

The degree of conversion at any time (t) can be calculated as the ratio of the heat evolved up to that time (ΔHₜ) to the total heat of polymerization (ΔH_total).

-

The rate of polymerization is proportional to the heat flow (dq/dt).

-

Safety Precautions

Bis(4-methylphenyl)iodonium hexafluorophosphate is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Classifications: Skin Corrosion/Irritation Category 1B.[2]

-

Signal Word: Danger

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Applications

The rapid and efficient curing initiated by bis(4-methylphenyl)iodonium hexafluorophosphate makes it suitable for a wide range of applications, including:

-

Coatings: Protective and decorative coatings for various substrates.

-

Adhesives: High-performance adhesives for bonding similar and dissimilar materials.

-

Inks: UV-curable printing inks.

-

3D Printing (Stereolithography): As a photoinitiator in resins for additive manufacturing.[7]

-

Microelectronics: Encapsulation and packaging of electronic components.

-

Biomedical Devices: Fabrication of microfluidic devices and drug delivery systems.

Conclusion

Bis(4-methylphenyl)iodonium hexafluorophosphate is a versatile and highly effective photoinitiator for the cationic polymerization of epoxides. Its ability to induce rapid curing under UV irradiation, coupled with the excellent properties of the resulting polymers, makes it a valuable tool for researchers and professionals in various fields. By understanding its properties, mechanism of action, and adhering to proper experimental and safety protocols, this photoinitiator can be effectively utilized to develop advanced materials and technologies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cationic UV-Curing of Epoxidized Biobased Resins [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Arylation of Nucleophiles with Bis(4-methylphenyl)iodonium hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methylphenyl)iodonium hexafluorophosphate is a versatile and efficient electrophilic arylating agent used in a wide range of organic transformations. As a diaryliodonium salt, it offers several advantages over traditional arylating reagents, including high reactivity, stability as a solid, and relatively low toxicity.[1] This compound facilitates the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, often without the need for transition metal catalysts.[2] Its utility is particularly notable in the late-stage functionalization of complex molecules, a critical process in drug discovery and development. These application notes provide detailed protocols for the arylation of various nucleophiles using Bis(4-methylphenyl)iodonium hexafluorophosphate, supported by quantitative data and mechanistic insights.